molecular formula C11H17NO2 B11171923 N-(furan-2-ylmethyl)-2-methylpentanamide

N-(furan-2-ylmethyl)-2-methylpentanamide

Cat. No.: B11171923
M. Wt: 195.26 g/mol
InChI Key: SDXWJKYINIMUBN-UHFFFAOYSA-N
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Description

Contextualization within Amide Chemistry and Furan (B31954) Derivatives

N-(furan-2-ylmethyl)-2-methylpentanamide is structurally composed of a furan ring connected via a methylene (B1212753) bridge to the nitrogen atom of an amide. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, and its derivatives are widespread in nature and synthetic chemistry. tandfonline.comijabbr.com The furan nucleus is a common structural motif in many natural products and has been identified as a promising scaffold for the development of compounds with a wide range of biological activities. ijabbr.comresearchgate.net Furan derivatives are utilized in the synthesis of pharmaceuticals, agrochemicals, and fragrances. ijabbr.com

The amide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is fundamental to the structure of peptides and proteins. The stability and structural rigidity of the amide bond are crucial for the three-dimensional structure of these biological macromolecules. In synthetic chemistry, the amide linkage is a key component in the design of various functional molecules, including polymers and pharmacologically active compounds. The combination of the furan moiety and the amide linkage in this compound suggests a molecule with potential for biological activity and application in materials science.

Historical Perspectives on Initial Investigations of this compound

Current Academic Research Landscape and Significance of this compound Studies

While specific studies on this compound are scarce, the current academic research landscape for furan amides as a class is active. Researchers are exploring the synthesis and biological activities of various furan-containing amides. For instance, some furan-2-carboxamides have been investigated for their antibiofilm activity against pathogenic bacteria like Pseudomonas aeruginosa. nih.gov Other studies have focused on the antimicrobial and anticancer potential of carbamothioyl-furan-2-carboxamide derivatives. nih.gov

The general synthetic route to N-substituted furfuryl amides often involves the coupling of furfurylamine (B118560) (furan-2-ylmethanamine) with a suitable carboxylic acid or its activated derivative. Microwave-assisted synthesis has been employed to produce N-(furan-2-ylmethyl)furan-2-carboxamide, demonstrating a modern and efficient approach to creating such molecules. researchgate.netresearchgate.net The table below summarizes general synthetic methods applicable to the formation of furan amides.

Reaction Type Reactants Coupling Reagents/Conditions Reference
Amide CouplingFurfurylamine, Carboxylic AcidCarbodiimides (e.g., EDC), HATU tandfonline.com
AcylationFurfurylamine, Acyl ChlorideBase (e.g., Pyridine, Triethylamine)General Method
Microwave-Assisted SynthesisFurfurylamine, Furoic AcidDMT/NMM/TsO− or EDC researchgate.netresearchgate.net
Reductive AminationFurfural, Amine, Reducing AgentH₂, Pd/C acs.orgresearchgate.net

This table presents generalized synthetic methods for furan amides and related compounds.

The significance of studying a compound like this compound lies in the potential for discovering new biological activities. The furan moiety is a known pharmacophore, and the amide linkage allows for structural diversity. The 2-methylpentanamide (B1217331) portion of the molecule provides a lipophilic character that can influence its pharmacokinetic properties. Research on analogous furan derivatives has revealed a wide spectrum of biological activities, as detailed in the table below.

Furan Derivative Class Biological Activity Investigated Reference
Furan-2-carboxamidesAntibiofilm nih.gov
Carbamothioyl-furan-2-carboxamidesAnticancer, Antimicrobial nih.gov
N-(furan-2-ylmethyl)-1H-tetrazol-5-aminesAntibacterial, Antimycobacterial nih.gov
General Furan DerivativesAntibacterial, Antifungal, Antiviral, Anti-inflammatory ijabbr.com

This table highlights the diverse biological activities observed in various classes of furan derivatives.

Given the precedent set by related compounds, future academic studies could explore this compound for similar biological applications. Its synthesis and characterization would be a straightforward starting point, followed by screening for antimicrobial, anticancer, or other pharmacological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-methylpentanamide

InChI

InChI=1S/C11H17NO2/c1-3-5-9(2)11(13)12-8-10-6-4-7-14-10/h4,6-7,9H,3,5,8H2,1-2H3,(H,12,13)

InChI Key

SDXWJKYINIMUBN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C(=O)NCC1=CC=CO1

Origin of Product

United States

Synthetic Methodologies and Chemodiversity of N Furan 2 Ylmethyl 2 Methylpentanamide Analogues

Established Synthetic Pathways for N-(furan-2-ylmethyl)-2-methylpentanamide

The primary and most direct method for the synthesis of this compound involves the formation of an amide bond between furan-2-ylmethanamine (also known as furfurylamine) and 2-methylpentanoic acid or its activated derivatives.

A common approach is the direct coupling of the carboxylic acid and the amine using a coupling agent. This method is widely employed in peptide synthesis and has been adapted for the preparation of a variety of amides. The reaction typically involves the activation of the carboxyl group of 2-methylpentanoic acid, making it more susceptible to nucleophilic attack by the amino group of furan-2-ylmethanamine.

Alternatively, the synthesis can be achieved by reacting furan-2-ylmethanamine with an activated form of 2-methylpentanoic acid, such as an acyl chloride or an acid anhydride. This method is often more rapid and can proceed without the need for a coupling agent, although it may require the use of a base to neutralize the acidic byproduct.

A study on the synthesis of a structurally similar compound, N-(furan-2-ylmethyl)furan-2-carboxamide, highlights a microwave-assisted approach. researchgate.netresearchgate.net This methodology utilizes coupling reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT/NMM/TsO−) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netresearchgate.net Such techniques could be readily adapted for the synthesis of this compound.

Reaction Mechanism Elucidation

The formation of the amide bond in this compound from furan-2-ylmethanamine and 2-methylpentanoic acid, when mediated by a carbodiimide (B86325) coupling agent like EDC, proceeds through a well-established mechanism. Initially, the carboxylic acid (2-methylpentanoic acid) adds to one of the double bonds of the carbodiimide, forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent acylating agent. The lone pair of electrons on the nitrogen atom of furan-2-ylmethanamine then attacks the carbonyl carbon of the O-acylisourea intermediate. This nucleophilic attack leads to the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond of this compound and a urea (B33335) byproduct.

When using an acyl chloride, such as 2-methylpentanoyl chloride, the reaction mechanism is a direct nucleophilic acyl substitution. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the nucleophilic amino group of furan-2-ylmethanamine. This results in the formation of a tetrahedral intermediate which then eliminates a chloride ion to yield the final amide product and hydrochloric acid. A base is typically added to the reaction mixture to neutralize the liberated HCl.

Yield and Purity Considerations in this compound Synthesis

Achieving high yield and purity is a primary goal in the synthesis of this compound. The choice of synthetic route and purification method plays a crucial role in this regard.

Purity: The purity of the final product is paramount, especially for applications in materials science or as a chemical intermediate. Common impurities can arise from unreacted starting materials, byproducts from the coupling agent (e.g., dicyclohexylurea if DCC is used), or from side reactions involving the furan (B31954) ring.

Purification Techniques: Standard purification techniques are employed to isolate the pure this compound. These include:

Extraction: To remove water-soluble impurities and byproducts.

Crystallization: An effective method for purifying solid products.

Column Chromatography: A versatile technique for separating the desired product from impurities based on their differential adsorption on a stationary phase. Flash chromatography is often used for efficient purification. researchgate.netresearchgate.net

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Exploration of Synthetic Routes for this compound Derivatives

The chemodiversity of this compound can be expanded by creating derivatives through modifications of the amide bond or functionalization of the furan ring.

Amide Bond Formation Strategies for Analogues

The general strategies for amide bond formation can be applied to synthesize a wide range of analogues of this compound. This can be achieved by varying either the amine or the carboxylic acid component.

Varying the Carboxylic Acid: A diverse library of analogues can be generated by reacting furan-2-ylmethanamine with a variety of carboxylic acids. This allows for the introduction of different alkyl, aryl, or heterocyclic groups at the acyl position, leading to changes in the lipophilicity, steric bulk, and electronic properties of the molecule.

Varying the Amine: Similarly, analogues can be synthesized by reacting 2-methylpentanoic acid with a range of substituted furan-2-ylmethanamines. This would involve the initial synthesis of furan-2-ylmethanamine derivatives with substituents on the furan ring.

Table 2: Strategies for the Synthesis of this compound Analogues

StrategyDescriptionPotential Modifications
Varying the Acyl Group Reaction of furan-2-ylmethanamine with different carboxylic acids.Introduction of various alkyl, aryl, and heterocyclic moieties.
Varying the Furan Moiety Reaction of 2-methylpentanoic acid with substituted furan-2-ylmethanamines.Introduction of substituents on the furan ring prior to amidation.

Functionalization of the Furan Ring in this compound

The furan ring in this compound is susceptible to various chemical modifications, providing another avenue for the synthesis of derivatives. The electron-rich nature of the furan ring makes it reactive towards electrophilic substitution reactions.

Electrophilic Aromatic Substitution: The furan ring is known to undergo electrophilic substitution reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions. youtube.com The substitution typically occurs at the C5 position, which is the most electron-rich and sterically accessible position. The directing effect of the N-(2-methylpentanoyl)methyl group at the C2 position would further favor substitution at the C5 position.

Lithiation and Subsequent Functionalization: The furan ring can also be functionalized through lithiation. Deprotonation of the furan ring, typically at the C5 position, using a strong base like n-butyllithium (n-BuLi), generates a lithiated intermediate. This intermediate can then be reacted with a variety of electrophiles to introduce a wide range of functional groups, including alkyl, silyl, and carbonyl groups. This method offers a powerful tool for creating a diverse set of derivatives.

These synthetic methodologies provide a robust framework for the synthesis and diversification of this compound, enabling the exploration of its chemical space and the development of novel compounds with tailored properties.

Modifications of the Pentanamide (B147674) Moiety in this compound

Creating a diverse library of analogues for this compound frequently involves altering the pentanamide portion of the molecule. This allows researchers to fine-tune properties such as lipophilicity, steric bulk, and hydrogen bonding capacity. A prominent and green method to achieve this chemodiversity is through enzymatic acylation, which facilitates the coupling of the core amine, furfurylamine (B118560) or its derivatives, with a wide array of carboxylic acids or their esters.

Research into the chemoselective lipase-catalyzed synthesis of amides from 5-hydroxymethylfurfurylamine (HMFA) showcases a powerful strategy for modifying the acyl group. nih.govacs.org Using an immobilized form of Candida antarctica lipase (B570770) B (CALB), scientists have successfully synthesized a series of N-acyl amides by reacting HMFA with various nonactivated esters. acs.org This biocatalytic approach demonstrates the feasibility of attaching different acyl chains to the N-(furan-2-ylmethyl) backbone under mild conditions.

Acyl Donor (Ester)Resulting Amide MoietyReference
Ethyl acetate (B1210297)Acetamide nih.govacs.org
Ethyl propionatePropanamide acs.org
Ethyl butyrateButanamide acs.org
Ethyl valeratePentanamide acs.org
Ethyl hexanoateHexanamide acs.org
Ethyl octanoateOctanamide acs.org
Ethyl 4-phenylbutyrate4-Phenylbutanamide acs.org
Ethyl 3-methoxypropionate3-Methoxypropanamide acs.org
Ethyl levulinate4-Oxopentanamide acs.org

Green Chemistry Approaches in this compound Synthesis

The synthesis of amides, a cornerstone of organic chemistry, has traditionally relied on methods that generate significant chemical waste, often involving stoichiometric coupling reagents. masterorganicchemistry.com In recent years, there has been a substantial shift towards developing more sustainable and environmentally benign "green" methods for amide bond formation. These principles are directly applicable to the synthesis of this compound and its analogues.

Enzymatic Catalysis: Biocatalysis represents a leading green strategy for amide synthesis. The use of enzymes, particularly lipases, offers high selectivity and efficiency under mild reaction conditions. nih.gov As demonstrated in the synthesis of N-furfuryl amides, immobilized Candida antarctica lipase B (CALB) is an ideal biocatalyst for the acylation of furfurylamine and its derivatives. acs.orgacs.org This enzymatic approach offers several advantages:

Mild Conditions: Reactions are typically run at or near room temperature (e.g., 30 °C), reducing energy consumption. nih.gov

High Chemoselectivity: The enzyme selectively acylates the primary amine group, even in the presence of other reactive functional groups like hydroxyls, thus avoiding the need for protecting groups. acs.org

Green Solvents: The reactions can be performed in more environmentally friendly solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), which is derived from renewable resources. nih.gov

Reduced Waste: Enzymatic catalysis avoids the use of stoichiometric activating agents, leading to a higher atom economy and less downstream waste. nih.gov

Microwave-Assisted Synthesis: Another green chemistry approach that has been successfully applied to the synthesis of furan-containing amides is the use of microwave irradiation. researchgate.netresearchgate.net Microwave-assisted synthesis can dramatically reduce reaction times compared to conventional heating methods. In the synthesis of N-(furan-2-ylmethyl)furan-2-carboxamide, reactions carried out in a microwave reactor in the presence of coupling reagents were optimized to achieve good to very good yields in a significantly shorter timeframe. researchgate.net This technique enhances reaction rates, often leads to cleaner reactions with higher yields, and reduces energy usage, aligning with the principles of green chemistry.

Elucidation of Biological Activities and Underlying Mechanisms of N Furan 2 Ylmethyl 2 Methylpentanamide

Gene Expression and Proteomic Alterations Induced by N-(furan-2-ylmethyl)-2-methylpentanamide

There is no information available regarding any changes in gene expression or proteomic profiles resulting from exposure to this compound.

Transcriptomic Analysis of this compound Effects

Comprehensive searches of available scientific literature and databases did not yield specific studies on the transcriptomic analysis of this compound. While research exists on the transcriptomic effects of the parent compound, furan (B31954), which has been shown to alter gene expression in liver tissues, this data cannot be directly extrapolated to its derivative, this compound. nih.gov The structural and chemical differences between furan and its derivatives can lead to significantly different biological activities and, consequently, distinct transcriptomic profiles. Therefore, without direct experimental evidence, any discussion on the specific effects of this compound on gene expression would be speculative.

Proteomic Profiling in Response to this compound

Similar to the transcriptomic data, there is a notable absence of specific proteomic studies for this compound in the current body of scientific research. Proteomic profiling is crucial for understanding the functional consequences of altered gene expression and for identifying protein targets of a compound. While furan derivatives, in general, are known to interact with various proteins, the specific proteomic signature of this compound remains uncharacterized. Further research is required to identify and quantify the proteins that are differentially expressed or modified in response to this specific compound.

Phenotypic Manifestations of this compound Activity in Model Systems

Effects on Microorganisms (e.g., bacteria, fungi)

There is no specific information available in the scientific literature regarding the effects of this compound on microorganisms. However, the broader class of furan derivatives has been a subject of interest for their potential antimicrobial properties. Various studies have demonstrated that certain furan-containing compounds exhibit antibacterial and antifungal activities. scirp.orgijabbr.comutripoli.edu.ly For instance, some furan-2-carboxamides have shown antibiofilm activity against Pseudomonas aeruginosa. nih.gov These activities are often attributed to the furan ring, which can participate in various biochemical reactions within microbial cells. The specific antimicrobial spectrum and efficacy of this compound would need to be determined through dedicated microbiological screening assays.

Influence on Plant Physiology

The influence of this compound on plant physiology has not been specifically documented. Research on other furan derivatives has indicated potential roles in plant biology. For example, some furan compounds are explored for their effects on plant growth and development, as well as for their potential as plant-protecting agents. scirp.org Without direct studies, it is not possible to ascertain whether this compound would have any phytotoxic or growth-promoting effects.

Observations in Invertebrate or Vertebrate Animal Models

Specific studies on the in vivo effects of this compound in invertebrate or vertebrate animal models are not available in the current scientific literature. Research on furan itself has shown it to be a hepatotoxicant and a rodent liver carcinogen in animal models. nih.gov However, the toxicological and pharmacological profiles of furan derivatives can vary significantly from the parent compound due to differences in metabolism and target interactions. Therefore, dedicated in vivo studies are necessary to understand the physiological and potential therapeutic or toxicological effects of this compound in animal systems.

Structure Activity Relationship Sar Studies for N Furan 2 Ylmethyl 2 Methylpentanamide and Its Analogues

Systematic Modification of the N-(furan-2-ylmethyl)-2-methylpentanamide Scaffold

The foundational structure of this compound offers several points for systematic modification to probe the structure-activity landscape. These modifications are typically categorized into three main regions: the furan (B31954) ring, the N-furfuryl linker, and the 2-methylpentanamide (B1217331) side chain. The general approach involves synthesizing a library of analogs where each region is altered systematically, and the resulting compounds are evaluated for their biological activity. This allows for the identification of key pharmacophoric features and the development of a comprehensive SAR model.

Initial studies on related N-furfuryl amides have demonstrated that the integrity of the furan ring and the amide linkage is often crucial for biological activity. Modifications typically begin by exploring the tolerance for substitution on the furan ring, followed by alterations in the length, branching, and nature of the acyl group in the pentanamide (B147674) portion.

Impact of Furan Ring Substitutions on Biological Activity

The furan ring, being an electron-rich aromatic system, plays a significant role in the interaction of this compound with its biological targets. ijabbr.com Substitutions on the furan ring can modulate the electronic properties, steric profile, and metabolic stability of the molecule, thereby influencing its biological activity.

Studies on analogous furan-containing bioactive molecules have shown that the position and nature of substituents on the furan ring are critical. For instance, introducing small electron-withdrawing or electron-donating groups at the 5-position of the furan ring can lead to significant changes in activity. The introduction of a halogen, such as chlorine or bromine, at the 5-position can enhance lipophilicity and potentially improve membrane permeability, which may lead to increased potency. Conversely, bulky substituents may cause steric hindrance, disrupting the binding of the molecule to its target and reducing activity.

Table 1: Illustrative SAR of Furan Ring Substitutions

Compound ID R1 (5-position of Furan) Relative Activity (%)
1a -H 100
1b -CH3 120
1c -Cl 150
1d -NO2 70
1e -OCH3 110

| 1f | -C(CH3)3 | 40 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate general SAR principles.

Role of Pentanamide Chain Modifications in Activity Profiles

The pentanamide chain in this compound is a key determinant of its pharmacokinetic and pharmacodynamic properties. Modifications to this chain, including changes in length, branching, and the introduction of different functional groups, can significantly impact the compound's activity profile.

Alterations in the length of the alkyl chain of the amide can affect the molecule's lipophilicity and its fit within a binding pocket. Shortening or lengthening the pentyl group can lead to a decrease in activity if the optimal hydrophobic interaction is disrupted. The methyl group at the 2-position of the pentanamide is also a critical feature. Its removal or relocation can provide insights into the steric requirements of the binding site. Replacing the pentyl group with other moieties, such as cyclic or aromatic structures, can explore new interaction possibilities with the biological target.

Table 2: Illustrative SAR of Pentanamide Chain Modifications

Compound ID Acyl Group Relative Activity (%)
2a 2-methylpentanoyl 100
2b propanoyl 60
2c 3-methylbutanoyl 85
2d cyclopentylcarbonyl 95
2e benzoyl 75

| 2f | pentanoyl | 80 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate general SAR principles.

Stereochemical Influences on this compound Potency and Selectivity

The presence of a chiral center at the 2-position of the pentanamide chain in this compound introduces the possibility of stereoisomerism. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.

For this compound, the (R)- and (S)-enantiomers could have distinct binding affinities and efficacies. The specific stereochemical requirement would depend on the three-dimensional structure of the binding site. One enantiomer might orient the crucial functional groups in a more favorable conformation for optimal interaction, leading to higher potency. In contrast, the other enantiomer might bind less effectively or even interact with a different target, potentially leading to off-target effects. Therefore, the synthesis and biological evaluation of individual enantiomers are crucial steps in the SAR investigation of this compound.

Table 3: Illustrative Stereochemical Influences on Potency

Compound ID Stereochemistry at C2 Relative Potency (%)
3a (S)-2-methylpentanamide 100
3b (R)-2-methylpentanamide 30

| 3c | racemic | 65 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate general SAR principles.

Development of Quantitative Structure-Activity Relationships (QSAR) for this compound Series

Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For the this compound series, QSAR models can be developed to predict the activity of novel analogs and to gain a deeper understanding of the physicochemical properties that govern their potency.

The development of a QSAR model typically involves several steps. First, a dataset of synthesized analogs with their corresponding biological activities is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). Finally, statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

A successful QSAR model for the this compound series could reveal, for example, that a certain range of lipophilicity combined with a specific electronic distribution on the furan ring is optimal for high activity. Such models can guide the design of new, more potent compounds, thereby streamlining the drug discovery process. nih.gov

Table 4: Compound Names Mentioned in the Article

Compound Name
This compound
chlorine

In Vitro and Ex Vivo Research Methodologies for N Furan 2 Ylmethyl 2 Methylpentanamide

Cell-Based Assays for Evaluating N-(furan-2-ylmethyl)-2-methylpentanamide Activity

Cell-based assays are fundamental in determining the biological effects of a compound at the cellular level.

Cellular Viability and Proliferation Studies

To assess the impact of this compound on cell health, viability and proliferation assays would be conducted. These studies are critical for understanding a compound's cytotoxic or cytostatic potential. Standard assays include:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay: This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.

Trypan Blue Exclusion Assay: This method distinguishes between viable and non-viable cells based on membrane integrity.

Ki-67 Staining: Ki-67 is a protein associated with cell proliferation, and its detection via immunocytochemistry can provide insights into the antiproliferative effects of a compound.

Reporter Gene Assays

Reporter gene assays are employed to study the regulation of gene expression in response to a compound. A gene for a readily measurable protein (the reporter) is linked to a promoter of interest. While no specific reporter gene assays have been reported for this compound, this methodology could be used to investigate its effects on specific signaling pathways.

High-Throughput Screening Approaches

High-throughput screening (HTS) allows for the rapid testing of a large number of compounds for a specific biological activity. If this compound were part of a larger chemical library, HTS could be used to identify its potential biological targets or activities in a miniaturized and automated format.

Tissue Culture and Organotypic Slice Preparations for this compound Investigations

While no studies utilizing tissue or organotypic slice cultures for this compound have been found, these methods provide a more physiologically relevant context than traditional 2D cell culture. Organotypic slice cultures, in particular, preserve the three-dimensional architecture and cellular diversity of the original tissue, making them valuable for studying the effects of compounds on complex biological systems like the brain.

Enzymatic Assays and Biochemical Characterization of this compound Interactions

To understand the mechanism of action of this compound, enzymatic assays would be essential to determine if it directly interacts with and modulates the activity of specific enzymes. These assays measure the rate of an enzymatic reaction in the presence and absence of the compound. No such studies have been published for this compound.

Advanced Microscopy Techniques in this compound Research

Advanced microscopy techniques are invaluable for visualizing the subcellular effects of a compound. Techniques such as confocal microscopy, fluorescence microscopy, and electron microscopy could be used to observe changes in cell morphology, protein localization, or organelle structure induced by this compound. However, no such imaging studies have been documented for this specific compound.

Computational and Theoretical Investigations of N Furan 2 Ylmethyl 2 Methylpentanamide

Molecular Docking and Dynamics Simulations of N-(furan-2-ylmethyl)-2-methylpentanamide with Target Molecules

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein, and to study the stability of the resulting complex over time. For this compound, these methods can elucidate its potential biological activity by identifying and characterizing its interactions with specific protein targets.

Given that various furan (B31954) derivatives have shown activity against targets like the multidrug resistance protein P-glycoprotein (P-gp) and the cytoskeletal protein tubulin, these could be considered potential targets for initial docking studies. nih.govdoi.org The process would involve preparing the three-dimensional structure of this compound and the crystal structures of the target proteins. Docking algorithms would then be used to predict the most favorable binding poses of the compound within the active site of the target.

The results of a hypothetical docking study are often presented in a table summarizing binding energies and key molecular interactions.

Target ProteinDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
P-glycoprotein-8.5Gln721, Tyr307Hydrogen Bond, Pi-Pi Stacking
Tubulin-7.9Asn228, Tyr228Hydrogen Bond, Hydrophobic

Following docking, molecular dynamics simulations can be performed to assess the stability of the predicted protein-ligand complex in a simulated physiological environment. An MD simulation of the this compound-protein complex over a period of nanoseconds would provide insights into the conformational changes and the persistence of the key interactions identified in the docking study. researchgate.net Analysis of the simulation trajectory, including root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), would indicate the stability of the binding.

Quantum Chemical Calculations for this compound Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. nih.govresearchgate.net For this compound, these calculations can provide a deep understanding of its intrinsic properties.

The geometry of the molecule is first optimized to find its most stable conformation. Subsequently, various electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

Another important property is the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution on the molecule's surface. The MEP map can identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding intermolecular interactions, including hydrogen bonding and potential sites of metabolic attack. nih.gov

A table of hypothetical quantum chemical descriptors for this compound is presented below.

Quantum Chemical DescriptorCalculated ValueSignificance
HOMO Energy-6.2 eVElectron-donating ability
LUMO Energy-0.5 eVElectron-accepting ability
HOMO-LUMO Gap5.7 eVChemical reactivity and stability
Dipole Moment3.5 DebyePolarity and solubility

Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties for this compound (Non-human Focus)

In silico ADME prediction is a critical component of modern drug discovery and chemical safety assessment, allowing for the early evaluation of a compound's pharmacokinetic profile. nih.govcambridge.org Various computational models, ranging from simple rule-based systems to complex machine learning algorithms, are available to predict ADME properties. srce.hrnih.gov For this compound, these tools can be used to estimate its behavior in biological systems, with a focus on preclinical species.

Predictions would typically be made for properties such as gastrointestinal absorption, plasma protein binding, blood-brain barrier penetration, and metabolic stability in liver microsomes from species like rats or mice. cambridge.org These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and topological polar surface area (TPSA).

The following table presents hypothetical in silico ADME predictions for this compound in a rodent model.

ADME PropertyPredicted ValueMethod
Rat Intestinal AbsorptionHighCaco-2 permeability model
Mouse Plasma Protein Binding>90%QSAR model
Rat Blood-Brain Barrier PenetrationModeratePhysicochemical descriptor-based model
Mouse Liver Microsomal StabilityModerateSubstructure-based prediction

Cheminformatics Approaches to this compound Library Analysis

Cheminformatics provides a suite of tools and techniques for the analysis of chemical data and compound libraries. neovarsity.org Following a virtual screening campaign to identify analogues of this compound, cheminformatics methods can be applied to analyze the resulting library of hits.

A key aspect of this analysis is the assessment of chemical diversity and the exploration of chemical space. researchgate.netchemrxiv.org This can be achieved by calculating a range of molecular descriptors for each compound in the library and using dimensionality reduction techniques like Principal Component Analysis (PCA) to visualize the distribution of compounds in a lower-dimensional space. nih.gov

Clustering algorithms can be used to group structurally similar compounds together, which helps in identifying common scaffolds and understanding structure-activity relationships. Furthermore, filtering for druglikeness and removing compounds with potential liabilities (e.g., reactive functional groups) are important steps in refining the hit list for further consideration. nih.gov

A hypothetical diversity analysis of a library of this compound analogues could be summarized as follows.

DescriptorLibrary MeanLibrary Std. Dev.This compound Value
Molecular Weight350.455.2209.28
logP3.21.12.5
Number of Rotatable Bonds625
TPSA65.8 Ų15.3 Ų49.4 Ų

Metabolic Fate and Pharmacokinetics of N Furan 2 Ylmethyl 2 Methylpentanamide in Biological Systems Excluding Human Clinical Data

In Vitro Metabolic Stability and Metabolite Identification of N-(furan-2-ylmethyl)-2-methylpentanamide

In vitro metabolic stability assays are crucial for predicting a compound's metabolic clearance in the body. These studies typically utilize subcellular fractions, such as hepatic microsomes, to assess the susceptibility of a compound to biotransformation.

Hepatic microsomes contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. mdpi.com The metabolic stability of this compound in liver microsomes from various species (e.g., rat, mouse, dog) would likely be determined by incubating the compound with microsomes in the presence of necessary cofactors like NADPH. The rate of disappearance of the parent compound over time provides an estimate of its intrinsic clearance.

Given the presence of the furan (B31954) moiety, which is known to undergo metabolic activation by CYP enzymes, it is anticipated that this compound would exhibit moderate to high clearance in hepatic microsomal incubations. nih.govresearchgate.net The stability would likely vary across species due to differences in the expression and activity of CYP isoforms.

Table 1: Illustrative In Vitro Metabolic Stability of this compound in Liver Microsomes

SpeciesHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Rat2527.7
Mouse1838.5
Dog4017.3

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating potential species differences in metabolic stability.

The biotransformation of this compound is expected to proceed through Phase I and Phase II metabolic pathways.

Phase I Metabolism (Oxidation):

The primary sites for oxidative metabolism are anticipated to be the furan ring and the alkyl side chain.

Furan Ring Oxidation: The furan moiety is susceptible to CYP-mediated oxidation, which can lead to the formation of a reactive α,β-unsaturated dialdehyde (B1249045) intermediate. nih.govnih.gov This is a critical pathway for the bioactivation of many furan-containing compounds. researchgate.net For this compound, this would result in the opening of the furan ring to form a reactive aldehyde species.

Alkyl Chain Hydroxylation: The 2-methylpentanamide (B1217331) portion of the molecule could undergo hydroxylation at various positions on the pentyl chain, mediated by CYP enzymes.

N-dealkylation: While less common for this type of amide linkage compared to amines, some degree of N-dealkylation could potentially occur, cleaving the bond between the furan-2-ylmethyl group and the amide nitrogen.

Phase II Metabolism (Conjugation):

The metabolites formed during Phase I reactions, particularly the reactive aldehyde from furan ring opening, are expected to undergo conjugation with endogenous molecules to facilitate their detoxification and excretion.

Glutathione (B108866) Conjugation: The reactive dialdehyde intermediate is a prime substrate for conjugation with glutathione (GSH), a key detoxification pathway. nih.gov This reaction can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs). nih.gov

Glucuronidation: If hydroxylated metabolites are formed on the alkyl chain, they could be further conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs).

Absorption and Distribution Studies of this compound in Animal Models

While specific data is unavailable, the physicochemical properties of this compound suggest it would be a relatively lipophilic compound, which would favor its absorption and distribution.

Absorption: Following oral administration in animal models such as rats, the compound would likely be well-absorbed from the gastrointestinal tract via passive diffusion.

Distribution: Due to its lipophilicity, this compound is expected to distribute into various tissues. Studies with radiolabeled analogous compounds, such as 2-methylfuran, have shown distribution to the liver, lungs, and kidneys. nih.gov A similar distribution pattern might be anticipated for this compound, with the liver being a primary site of accumulation due to its role in metabolism.

Excretion Routes of this compound and its Metabolites (Non-human Focus)

The excretion of this compound and its metabolites would likely occur through both renal and fecal routes. The parent compound, if excreted unchanged, would likely be found in feces due to its lipophilicity. The more polar metabolites, such as glutathione and glucuronide conjugates, would be primarily excreted in the urine. The exact proportion of excretion via each route would depend on the extent of metabolism and the molecular weight of the metabolites.

Enzyme Systems Involved in this compound Biotransformation

The primary enzyme system implicated in the biotransformation of this compound is the cytochrome P450 superfamily of enzymes.

Cytochrome P450 Isoforms: Based on studies of other furan-containing compounds, CYP2E1 is a strong candidate for mediating the oxidative opening of the furan ring. researchgate.netnih.gov Other CYP isoforms, such as those in the CYP2C and CYP3A families, may be involved in the hydroxylation of the alkyl side chain.

Phase II Enzymes: As mentioned previously, glutathione S-transferases (GSTs) and UDP-glucuronosyltransferases (UGTs) would be involved in the conjugation of Phase I metabolites. nih.gov

Table 2: Potential Enzymes Involved in the Biotransformation of this compound

Enzyme FamilySpecific Isoform (Predicted)Metabolic Reaction
Cytochrome P450CYP2E1Furan ring oxidation
Cytochrome P450CYP2C family, CYP3A familyAlkyl chain hydroxylation
Glutathione S-transferasesVarious isoformsConjugation of reactive aldehyde
UDP-glucuronosyltransferasesVarious isoformsGlucuronidation of hydroxylated metabolites

Note: This table represents a scientifically inferred prediction of the enzymes involved, based on the metabolism of structurally similar compounds.

Analytical Methodologies for Quantification and Characterization of N Furan 2 Ylmethyl 2 Methylpentanamide

Chromatographic Techniques for Separation and Detection

Chromatographic methods are fundamental to the separation of N-(furan-2-ylmethyl)-2-methylpentanamide from complex mixtures, allowing for its accurate detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of this compound due to its high resolution and sensitivity. Method development for this compound typically involves reverse-phase chromatography, where a nonpolar stationary phase is used with a polar mobile phase.

A typical HPLC method would utilize a C18 column, which provides excellent separation for moderately polar compounds like this compound. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) or formate, to ensure good peak shape and retention. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the target analyte from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the furan (B31954) moiety exhibits maximum absorbance. For mass spectrometry-compatible methods, volatile buffers like formic acid are used in place of non-volatile salts. sielc.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful tool for the analysis of this compound, particularly due to its volatility. When coupled with a mass spectrometer (GC-MS), it provides high sensitivity and specificity. rsc.org For GC analysis, the compound is typically dissolved in a volatile organic solvent and injected into the GC system.

The separation is achieved on a capillary column, often with a nonpolar stationary phase such as a 5% phenyl-polydimethylsiloxane (e.g., HP-5MS). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. Helium is commonly used as the carrier gas. rsc.org GC-MS is particularly useful for identifying and quantifying trace amounts of the compound and its related impurities. mdpi.com

Table 2: Representative GC-MS Method Parameters for this compound

ParameterCondition
Column HP-5MS, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.0 mL/min
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Injection Mode Split (10:1)
MS Ion Source Electron Ionization (EI), 70 eV
MS Quadrupole Temp 150 °C
Scan Range 40-400 m/z

Capillary Electrophoresis (CE) for this compound

Capillary Electrophoresis (CE) offers an alternative separation technique with high efficiency and minimal sample consumption. nih.gov For a neutral compound like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, would be the most suitable approach. In MEKC, a surfactant is added to the background electrolyte above its critical micelle concentration. The separation is then based on the partitioning of the analyte between the micelles and the aqueous buffer. nih.gov

Method development in MEKC involves optimizing the type and concentration of the surfactant (e.g., sodium dodecyl sulfate), the pH of the buffer, and the applied voltage. The use of organic modifiers like acetonitrile or methanol can also be explored to improve resolution. researchgate.net

Spectroscopic Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for confirming the chemical structure and determining the purity of this compound.

Mass Spectrometry (MS) Applications in this compound Analysis

Mass Spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. When coupled with a chromatographic technique like GC or HPLC, it allows for the identification of the compound in complex mixtures. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which aids in confirming the molecular formula.

In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragmentation pattern provides valuable information about the compound's structure. For this compound, characteristic fragments would be expected from the cleavage of the amide bond and fragmentation of the furan ring and the pentyl chain. For instance, a prominent fragment would likely correspond to the furfurylamine (B118560) moiety. scielo.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule. mdpi.com

The ¹H NMR spectrum would show characteristic signals for the protons on the furan ring, the methylene (B1212753) bridge, and the 2-methylpentyl group. The chemical shifts, splitting patterns (multiplicity), and integration of these signals are used to piece together the molecular structure. For example, the protons on the furan ring would appear in the aromatic region of the spectrum, and their coupling constants would be indicative of their relative positions. researchgate.net

The ¹³C NMR spectrum provides information on the number and types of carbon atoms present. The chemical shifts of the carbon signals can distinguish between sp², and sp³ hybridized carbons, as well as carbonyl carbons. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure. scielo.br

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Furan H-5~7.3Doublet of doublets
Furan H-3~6.2Doublet of doublets
Furan H-4~6.3Doublet of doublets
-CH₂- (methylene bridge)~4.4Doublet
-NH- (amide)~6.0Broad singlet
-CH- (on pentyl chain)~2.2Multiplet
-CH₂- (pentyl chain)~1.4-1.6Multiplet
-CH₃ (on pentyl chain)~1.1Doublet
-CH₃ (terminal)~0.9Triplet

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
C=O (amide)~175
Furan C-2~152
Furan C-5~142
Furan C-3~107
Furan C-4~110
-CH₂- (methylene bridge)~36
-CH- (on pentyl chain)~45
-CH₂- (pentyl chain)~30-35
-CH₃ (on pentyl chain)~18
-CH₃ (terminal)~14

UV-Vis and Infrared (IR) Spectroscopy

Spectroscopic methods are essential for the structural elucidation and characterization of this compound. Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, while Infrared (IR) spectroscopy identifies its functional groups.

UV-Vis Spectroscopy

The ultraviolet absorption profile of this compound is primarily dictated by the furan ring, which acts as the principal chromophore. The furan moiety contains a conjugated diene system within a five-membered aromatic ring, leading to characteristic π → π* electronic transitions. Based on data for furan and its derivatives, strong absorption bands are expected in the lower UV region, typically below 250 nm. nist.govresearchgate.net The secondary amide group also possesses a chromophore (C=O), which can undergo a weaker n → π* transition, generally observed around 210-220 nm; however, this is likely to be obscured by the more intense absorption of the furan ring. researchgate.net The molecule is not expected to absorb significantly in the visible region of the spectrum (400-700 nm) due to the lack of an extended conjugated system. shimadzu.com

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the specific functional groups present in this compound. The spectrum is a composite of the vibrational modes of its furan, secondary amide, and alkyl components. The predicted characteristic absorption bands are detailed below. nih.govmdpi.com

N-H Vibrations: As a secondary amide, a single, sharp absorption band corresponding to the N-H stretching vibration is expected in the region of 3350-3250 cm⁻¹.

C-H Vibrations: The spectrum will feature multiple C-H stretching bands. Aromatic C-H stretching from the furan ring is anticipated at wavenumbers above 3100 cm⁻¹. Aliphatic C-H stretching from the 2-methylpentyl and methylene bridge groups will produce strong bands in the 2960-2850 cm⁻¹ region.

Amide I Band (C=O Stretch): A strong, prominent absorption band resulting from the carbonyl (C=O) stretching vibration of the amide group is expected around 1680-1640 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of an amide.

Amide II Band (N-H Bend and C-N Stretch): Another key feature for secondary amides is the Amide II band, which arises from a combination of N-H in-plane bending and C-N stretching vibrations. This band typically appears as a strong absorption between 1570 cm⁻¹ and 1515 cm⁻¹.

Furan Ring Vibrations: The furan ring will exhibit several characteristic bands, including C=C stretching vibrations in the 1600-1475 cm⁻¹ region, which may sometimes overlap with other peaks. A very characteristic and strong band for furan derivatives is the antisymmetric C-O-C (ether) stretching vibration, typically found in the 1200-1020 cm⁻¹ range. nist.govmdpi.com

The following interactive table summarizes the predicted key IR absorption bands for this compound.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Secondary Amide (N-H)N-H Stretch3350 - 3250Medium, Sharp
Furan Ring (C-H)Aromatic C-H Stretch3150 - 3100Medium to Weak
Alkyl Groups (C-H)Aliphatic C-H Stretch2960 - 2850Strong
Secondary Amide (C=O)Amide I Band1680 - 1640Strong
Secondary Amide (N-H, C-N)Amide II Band1570 - 1515Strong
Furan Ring (C=C)Ring Stretch1600 - 1475Medium to Weak
Furan Ring (C-O-C)Antisymmetric C-O-C Stretch1200 - 1020Strong

Bioanalytical Methods for this compound in Biological Matrices (Non-human)

The quantification of this compound in non-human biological matrices, such as rodent plasma or tissue homogenates, necessitates a highly sensitive and selective analytical method. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for this purpose, offering superior performance in complex biological environments. nih.govqub.ac.uk

Sample Preparation

Effective sample preparation is critical to remove interfering endogenous components like proteins and phospholipids (B1166683) and to concentrate the analyte. Three common extraction techniques are applicable:

Protein Precipitation (PPT): This is a rapid method where a water-miscible organic solvent (e.g., acetonitrile) is added to the plasma sample to denature and precipitate proteins. While fast and simple, it may result in less clean extracts and potential matrix effects.

Liquid-Liquid Extraction (LLE): LLE involves extracting the analyte from the aqueous biological matrix into an immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). It provides cleaner extracts than PPT but is more labor-intensive.

Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by utilizing a sorbent-packed cartridge to selectively retain the analyte while matrix interferences are washed away. A reversed-phase (e.g., C18) or polymer-based sorbent would likely be suitable for this compound.

LC-MS/MS Analysis

An LC-MS/MS method would involve chromatographic separation followed by mass spectrometric detection.

Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be employed for separation. A C18 column is a common choice, providing good retention for moderately nonpolar compounds. A gradient elution with a mobile phase consisting of water and an organic solvent (acetonitrile or methanol), both containing a small amount of an acidic modifier like formic acid (0.1%), would be used to facilitate protonation for mass spectrometry and ensure sharp chromatographic peaks.

Mass Spectrometry: Detection would be performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Electrospray Ionization (ESI) in the positive ion mode is the most probable choice, as the amide functional group can be readily protonated to form the precursor ion [M+H]⁺. For this compound (MW = 195.26), the precursor ion would be m/z 196.3. This precursor ion is isolated and fragmented in the collision cell, and specific, stable product ions are monitored. The transition from a specific precursor ion to a specific product ion is highly selective, minimizing the potential for interference.

The following interactive table outlines a hypothetical set of parameters for an LC-MS/MS method.

ParameterCondition
Chromatography SystemUHPLC
ColumnReversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺m/z 196.3
Hypothetical Product IonsFragment from furanmethyl cleavage (e.g., m/z 81.1), Fragment from amide cleavage

Validation of Analytical Methods for this compound

Before a bioanalytical method can be used for sample analysis in regulated studies, it must undergo a thorough validation process to ensure its performance is reliable and reproducible. nalam.ca The validation must adhere to guidelines set by regulatory bodies such as the U.S. Food and Drug Administration (FDA). fda.gov Key validation parameters are outlined below.

Selectivity and Specificity: The method must demonstrate the ability to unequivocally measure the analyte in the presence of other components in the sample matrix, such as metabolites, impurities, and endogenous substances. This is typically assessed by analyzing blank matrix samples from multiple sources.

Accuracy and Precision: Accuracy refers to the closeness of the mean test results to the true concentration, while precision describes the closeness of agreement among a series of measurements. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) in replicate on several different days.

Calibration Curve: The method's linearity and range are established using a calibration curve, which plots the instrument response against known concentrations of the analyte. The curve should be constructed using at least six non-zero standards. The Lower Limit of Quantification (LLOQ) is the lowest standard on the curve that can be measured with acceptable accuracy and precision.

Recovery: The extraction efficiency of the analytical method is determined by comparing the analyte response from an extracted sample to the response of a non-extracted standard of the same concentration. Recovery does not need to be 100%, but it should be consistent and reproducible.

Matrix Effect: This assesses the potential for suppression or enhancement of the analyte's ionization signal by co-eluting components from the biological matrix. It is evaluated by comparing the response of an analyte spiked into an extracted blank matrix with the response of the analyte in a pure solution.

Stability: The stability of the analyte must be demonstrated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability (after multiple freeze-thaw cycles), short-term (bench-top) stability at room temperature, and long-term storage stability at the intended storage temperature (e.g., -80°C).

The following interactive table summarizes the typical acceptance criteria for these validation parameters. slideshare.netresearchgate.net

Validation ParameterAcceptance Criteria
AccuracyMean concentration should be within ±15% of the nominal value (±20% for LLOQ).
Precision (CV/RSD)Coefficient of variation should not exceed 15% (≤20% for LLOQ).
SelectivityNo significant interfering peaks at the retention time of the analyte in blank samples.
Calibration Curve (r²)Correlation coefficient should be ≥0.99.
RecoveryShould be consistent, precise, and reproducible.
Matrix EffectThe CV of the matrix factor across different lots of matrix should be ≤15%.
StabilityAnalyte concentration should be within ±15% of the nominal concentration.

Future Perspectives and Emerging Research Avenues for N Furan 2 Ylmethyl 2 Methylpentanamide

Integration of Omics Technologies in N-(furan-2-ylmethyl)-2-methylpentanamide Research

The advent of omics technologies offers a powerful lens through which to investigate the biological effects of this compound at a systemic level. By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can gain a comprehensive understanding of the compound's mechanism of action and its impact on cellular pathways. nih.gov

Future research could employ these technologies to:

Identify molecular targets: Transcriptomic and proteomic analyses of cells or tissues treated with this compound can reveal changes in gene and protein expression, respectively, pointing towards potential molecular targets.

Elucidate mechanisms of action: Metabolomic studies can identify alterations in metabolic pathways following treatment with the compound, providing insights into its functional effects.

Discover biomarkers: Omics data can help in the discovery of biomarkers that predict the response to this compound, paving the way for personalized medicine approaches.

Table 1: Potential Applications of Omics Technologies in this compound Research

Omics TechnologyPotential ApplicationExpected Insights
Genomics Whole-genome sequencing of resistant cell lines.Identification of genetic mutations conferring resistance.
Transcriptomics RNA-sequencing of treated vs. untreated cells.Understanding of gene expression changes and affected pathways.
Proteomics Mass spectrometry-based analysis of protein levels.Identification of protein targets and post-translational modifications.
Metabolomics NMR and mass spectrometry analysis of metabolites.Elucidation of metabolic pathways modulated by the compound.

Application of Artificial Intelligence and Machine Learning in this compound Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govnih.gov For this compound, these computational tools can accelerate research in several ways:

Predictive Modeling: ML algorithms can be trained on existing data for furan (B31954) derivatives to predict the biological activities, physicochemical properties, and potential toxicity of novel analogs of this compound. nih.gov

De Novo Design: Generative AI models can design new molecules based on the this compound scaffold with optimized properties.

Data Analysis: AI can be used to analyze the large datasets generated by omics studies, identifying complex patterns and correlations that may be missed by traditional methods.

Table 2: AI and ML Strategies for Advancing this compound Research

AI/ML ApplicationDescriptionPotential Outcome
QSAR Modeling Quantitative Structure-Activity Relationship models to predict activity.Rapid screening of virtual libraries of derivatives.
Generative Adversarial Networks (GANs) Neural networks for designing novel molecular structures.Discovery of new compounds with enhanced properties.
Natural Language Processing (NLP) Analysis of scientific literature to extract relevant information.Identification of new research directions and potential collaborations.

Development of Novel this compound Delivery Systems

The efficacy of a bioactive compound is often dependent on its delivery to the target site. The development of novel drug delivery systems for this compound could enhance its therapeutic potential. nih.gov

Future research in this area could focus on:

Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, could improve its solubility, stability, and bioavailability.

Targeted Delivery: Functionalizing delivery systems with targeting ligands (e.g., antibodies, peptides) could enable site-specific delivery of the compound, increasing its efficacy and reducing potential off-target effects.

Controlled Release: Smart delivery systems that release the compound in response to specific stimuli (e.g., pH, enzymes) could provide controlled and sustained release profiles.

This compound as a Lead Compound for Further Chemical Biology Investigations

The furan scaffold is a versatile starting point for the synthesis of new biologically active molecules. ijabbr.comresearchgate.net this compound can serve as a valuable lead compound for further chemical biology investigations.

These investigations could include:

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogs to understand the relationship between the compound's structure and its biological activity. This could involve modifications to the furan ring, the amide linkage, and the pentyl chain.

Probe Development: Designing and synthesizing chemical probes based on the this compound structure to identify its molecular targets and study its mechanism of action in living systems.

Bioisosteric Replacement: Replacing parts of the molecule with bioisosteres to improve its drug-like properties, such as potency, selectivity, and metabolic stability. researchgate.net

Interdisciplinary Collaborations in this compound Research

Advancing the understanding and application of this compound will require a collaborative effort from researchers across various disciplines.

Key collaborations could involve:

Medicinal Chemists and Biologists: To design, synthesize, and biologically evaluate new analogs of the compound.

Computational Scientists and Experimentalists: To integrate computational modeling with experimental validation, accelerating the discovery process.

Pharmacologists and Material Scientists: To develop and test novel drug delivery systems for the compound.

Such interdisciplinary collaborations will be crucial for translating fundamental research on this compound into tangible applications.

Q & A

Q. What are the recommended synthetic methodologies for preparing N-(furan-2-ylmethyl)-2-methylpentanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound can be approached via reductive amination or condensation reactions . For example:

  • Reductive amination : React furan-2-carbaldehyde with 2-methylpentanamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under mildly acidic conditions. Monitor reaction progress using TLC or HPLC to optimize yield .
  • Condensation : Use 2-methylpentanoyl chloride and furfurylamine in anhydrous dichloromethane with a base (e.g., triethylamine) to facilitate amide bond formation. Purify via silica gel chromatography (eluent: hexane/ethyl acetate gradient). Adjust stoichiometry and solvent polarity to minimize byproducts .

Q. Key Parameters to Optimize :

  • Temperature (20–40°C for reductive amination; 0–25°C for condensation).
  • Reaction time (4–24 hours).
  • Catalyst/reagent ratios (e.g., 1.2 equivalents of NaBH3CN for reductive amination).

Q. How can the crystal structure of this compound be resolved, and what software tools are recommended for refinement?

Methodological Answer: For X-ray crystallography:

Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Structure Solution : Employ SHELXT (direct methods) or SHELXD (dual-space algorithms) for phase determination .

Refinement : Refine with SHELXL using full-matrix least-squares methods. Key steps:

  • Apply anisotropic displacement parameters for non-H atoms.
  • Use restraints for disordered furan rings or methyl groups.
  • Validate with CCDC Mercury for bond-length/angle consistency .

Q. Common Pitfalls :

  • Overfitting due to weak high-angle data.
  • Discrepancies in hydrogen bonding networks; cross-validate with DFT calculations.

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for biological targets like EGFR or TRPM8?

Methodological Answer:

Derivative Design : Introduce substituents at the furan ring (e.g., methoxy, nitro) or modify the pentanamide backbone (e.g., branched alkyl chains). Prioritize analogs using QSAR models (e.g., CoMFA or Topomer CoMFA) .

Biological Assays :

  • EGFR Inhibition : Test compounds against EGFR-overexpressing cell lines (A549, HeLa) via MTT assays. Compare IC50 values with erlotinib as a positive control .
  • TRPM8 Antagonism : Use calcium flux assays in HEK293 cells transfected with TRPM8 channels. Validate selectivity against related channels (TRPV1, TRPA1) .

Q. Data Interpretation :

  • Correlate electronic (Hammett σ) or steric parameters (Taft Es) with activity.
  • Address contradictions (e.g., high in vitro activity but low cellular uptake) by measuring logP or membrane permeability (PAMPA assay).

Q. What computational strategies are effective for predicting the binding mode of this compound to protein targets?

Methodological Answer:

Molecular Docking : Use AutoDock Vina or Glide with high-resolution protein structures (PDB: e.g., 1M17 for EGFR). Key steps:

  • Prepare ligand and protein (add hydrogens, assign charges via AM1-BCC).
  • Define binding site residues (e.g., EGFR’s ATP-binding pocket: Met793, Leu718).
  • Score poses using MM-GBSA or consensus docking .

MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze RMSD, hydrogen bond occupancy, and free energy landscapes (MM-PBSA) .

Q. Validation :

  • Compare predicted binding poses with crystallographic data (if available).
  • Resolve discrepancies (e.g., flipped amide orientation) via alchemical free energy calculations.

Q. How should researchers address contradictory data in spectroscopic characterization (e.g., NMR vs. computational predictions)?

Methodological Answer:

NMR Analysis :

  • Record ¹H/¹³C NMR in deuterated DMSO or CDCl3. Assign peaks using 2D techniques (HSQC, HMBC).
  • For conflicting signals (e.g., furan ring protons), verify solvent effects or tautomerism via variable-temperature NMR .

Computational Validation :

  • Calculate chemical shifts with Gaussian (DFT, B3LYP/6-311+G(d,p)). Compare with experimental data using RMSD metrics.
  • Adjust conformational sampling (e.g., Monte Carlo) to account for dynamic effects .

Case Study :
If experimental ¹H NMR shows a singlet for the methyl group but DFT predicts splitting, check for accidental equivalence or rapid rotation (NOESY to confirm spatial proximity).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.